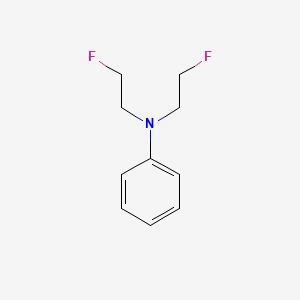
N,N-bis(2-fluoroethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(2-fluoroethyl)aniline: is an organic compound with the molecular formula C10H13F2N It is a derivative of aniline, where two hydrogen atoms on the nitrogen atom are replaced by 2-fluoroethyl groups
準備方法
Synthetic Routes and Reaction Conditions: N,N-bis(2-fluoroethyl)aniline can be synthesized through the reaction of aniline with 2-fluoroethanol in the presence of a catalyst. One common method involves using bis[dichloro(pentamethylcyclopentadienyl)iridium(III)] as a catalyst and sodium bicarbonate as a base in tert-amyl alcohol at 100°C under an inert atmosphere. The reaction typically takes 24 hours and yields the desired product after purification .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: N,N-bis(2-fluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluoroethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
N,N-bis(2-fluoroethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N,N-bis(2-fluoroethyl)aniline involves its interaction with molecular targets through its fluoroethyl groups. These groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on specific pathways.
類似化合物との比較
N,N-bis(2-chloroethyl)aniline: Similar structure but with chloroethyl groups instead of fluoroethyl groups.
N,N-bis(2-hydroxyethyl)aniline: Contains hydroxyethyl groups, making it more hydrophilic.
N,N-bis(2,3-epoxypropyl)aniline: Contains epoxypropyl groups, used in the production of epoxy resins.
Uniqueness: N,N-bis(2-fluoroethyl)aniline is unique due to the presence of fluoroethyl groups, which impart distinct chemical and physical properties. These properties include increased stability, resistance to metabolic degradation, and the ability to form specific interactions with biological targets, making it valuable in various applications.
特性
CAS番号 |
1921-10-4 |
|---|---|
分子式 |
C10H13F2N |
分子量 |
185.21 g/mol |
IUPAC名 |
N,N-bis(2-fluoroethyl)aniline |
InChI |
InChI=1S/C10H13F2N/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChIキー |
VTVNWWIMWDBJTE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(CCF)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)
![ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate](/img/structure/B13995899.png)








![1-Chloro-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13995939.png)
![2-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13995944.png)


